molecular formula C20H20FN3O4S B2989144 2-{[1-(4-Ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097930-68-0

2-{[1-(4-Ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline

Cat. No.: B2989144
CAS No.: 2097930-68-0
M. Wt: 417.46
InChI Key: MXAGDZOMZPMMAS-UHFFFAOYSA-N
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Description

2-{[1-(4-Ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline is a useful research compound. Its molecular formula is C20H20FN3O4S and its molecular weight is 417.46. The purity is usually 95%.
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Properties

IUPAC Name

2-[1-(4-ethoxy-3-fluorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S/c1-2-27-19-8-7-15(11-16(19)21)29(25,26)24-10-9-14(13-24)28-20-12-22-17-5-3-4-6-18(17)23-20/h3-8,11-12,14H,2,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAGDZOMZPMMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[1-(4-Ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline is a compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of phosphodiesterase 10A (PDE10A). This enzyme is crucial for the regulation of cyclic nucleotides, which play vital roles in various cellular processes, including signaling pathways associated with cancer and neurodegenerative diseases.

Chemical Structure and Properties

The compound features a quinoxaline core integrated with a pyrrolidine moiety and a sulfonyl group, which enhances its lipophilicity and biological interaction potential. The ethoxy and fluorobenzene substituents contribute to its unique properties, making it a promising candidate for therapeutic applications.

Biological Activity Overview

1. Phosphodiesterase Inhibition:

  • Mechanism : this compound selectively inhibits PDE10A, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within cells. This modulation can influence various signaling pathways relevant to cancer progression and neurodegenerative disorders.

2. Anticancer Properties:

  • Case Studies : Research indicates that quinoxaline derivatives exhibit anticancer activity across multiple human cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values ranging from 0.01 to 0.06 μg/mL against breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460), demonstrating potent cytotoxic effects while remaining non-cytotoxic to normal fibroblast cells (IC50 > 100 μg/mL) .

3. Antimicrobial Activity:

  • Quinoxaline derivatives are known for their broad-spectrum antimicrobial properties. They have been tested against various Gram-positive and Gram-negative bacteria, showing significant inhibition rates, which further supports their potential as dual-action agents against both cancer and infections .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Pyrrolo[3,2-b]quinoxalinePyrrole ring fused with quinoxalineAnticancer, antimicrobial
Quinoxaline-2,3-dioneDione functionality on the quinoxaline coreMedicinal chemistry applications
6-MethoxyquinoxalineMethoxy substitution on the quinoxaline structureAntimicrobial, anti-inflammatory

The unique substitution pattern of this compound enhances its affinity for PDE10A compared to other derivatives, suggesting distinct therapeutic effects not observed in similar compounds .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Scientific Research Applications

Scientific Research Applications

2-{[1-(4-Ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline is a complex organic compound belonging to the quinoxaline family. It features a quinoxaline core, a pyrrolidine moiety, and a sulfonyl group, influencing its chemical properties and biological activity. The ethoxy and fluorobenzene substituents enhance its lipophilicity and interaction potential with biological targets.

Biological Activity

This compound exhibits significant biological activity, notably as an inhibitor of phosphodiesterase 10A. This enzyme regulates cyclic adenosine monophosphate and cyclic guanosine monophosphate levels in cells. Inhibition of phosphodiesterase 10A impacts biochemical pathways involved in cancer progression and neurodegenerative diseases. Quinoxaline derivatives are also known for their antimicrobial, anti-inflammatory, and anticancer properties.

Interaction Studies

Interaction studies indicate that this compound effectively binds to phosphodiesterase 10A, causing significant changes in cellular signaling pathways. Its ability to modulate these pathways suggests potential therapeutic effects in conditions with dysregulated cyclic nucleotide levels. Further research is needed to fully understand its interaction profile with other biological targets.

Potential Applications

This compound has potential applications in various fields:

  • Cancer Research: As a quinoxaline derivative, it may possess anticancer properties.
  • Neurodegenerative Diseases: It can be used to study the impact of phosphodiesterase 10A inhibition on these diseases.
  • Drug Development: It serves as a building block for synthesizing new therapeutic agents.

Related Compounds

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesBiological Activity
Pyrrolo[3,2-b]quinoxalinePyrrole ring fused with quinoxalineAnticancer, antimicrobial
Quinoxaline-2,3-dioneDione functionality on the quinoxaline coreUsed in medicinal chemistry
6-MethoxyquinoxalineMethoxy substitution on the quinoxaline structureAntimicrobial and anti-inflammatory

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